Cas no 121895-18-9 (Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))

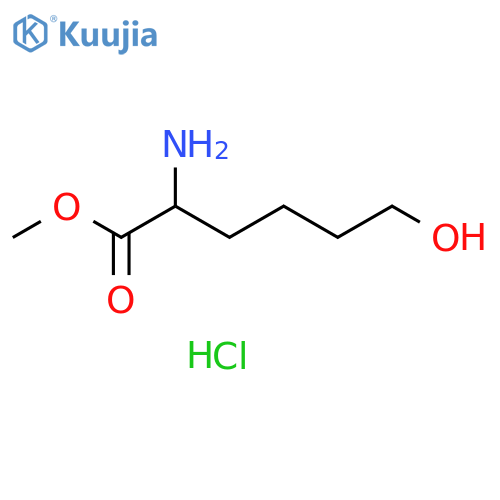

121895-18-9 structure

商品名:Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)

CAS番号:121895-18-9

MF:C7H16ClNO3

メガワット:197.659841537476

MDL:MFCD30067130

CID:4563470

Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-DL-norleucine methyl ester hydrochloride

- Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)

-

- MDL: MFCD30067130

- インチ: 1S/C7H15NO3.ClH/c1-11-7(10)6(8)4-2-3-5-9;/h6,9H,2-5,8H2,1H3;1H

- InChIKey: PYCCLGAUCYSNND-UHFFFAOYSA-N

- ほほえんだ: C(N)(C(=O)OC)CCCCO.Cl

Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527895-1g |

Methyl 2-amino-6-hydroxyhexanoate hydrochloride |

121895-18-9 | 98% | 1g |

¥7506.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D775985-1g |

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |

121895-18-9 | 95% | 1g |

$760 | 2024-07-20 | |

| eNovation Chemicals LLC | D775985-1g |

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |

121895-18-9 | 95% | 1g |

$760 | 2025-02-21 | |

| AN HUI ZE SHENG Technology Co., Ltd. | SY028578-1g |

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |

121895-18-9 | 95% | 1g |

¥6064.52 | 2023-09-15 | |

| eNovation Chemicals LLC | D775985-1g |

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride |

121895-18-9 | 95% | 1g |

$760 | 2025-02-20 |

Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI) 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

121895-18-9 (Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)) 関連製品

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:121895-18-9)Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI)

清らかである:99%

はかる:1g

価格 ($):760.0